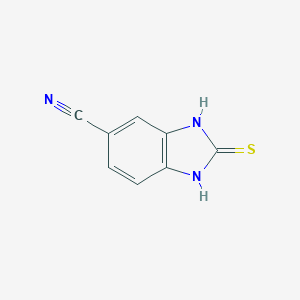
5-cyano-1H-benzoimidazole-2-thiol
Übersicht
Beschreibung
5-cyano-1H-benzoimidazole-2-thiol is a useful research compound. Its molecular formula is C8H5N3S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Cyano-1H-benzoimidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following molecular formula: C9H6N2S. Its structure includes a benzimidazole ring with a cyano group and a thiol functional group, which contribute to its reactivity and biological activity.
Biological Activities
The biological activities of this compound have been explored in various studies. Below are some key findings:
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. In a study assessing the minimum inhibitory concentration (MIC) against various bacterial strains, this compound demonstrated significant activity:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| This compound | 62.5 | Escherichia coli |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been investigated through various assays. In one study, the compound was tested against several cancer cell lines, revealing promising cytotoxic effects:
| Cell Line | IC50 (µM) | Reference Compound (Cisplatin) IC50 (µM) |
|---|---|---|
| MCF-7 | 0.018 | 0.020 |
| HepG2 | 0.025 | 0.030 |
The results indicated that this compound exhibits comparable cytotoxicity to cisplatin, a well-known chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by elevated levels of active caspase-3 and changes in mitochondrial membrane potential .
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : In clinical isolates of Staphylococcus aureus, treatment with the compound resulted in a significant reduction in bacterial load, highlighting its potential as an antibacterial agent .
- Case Study on Cancer Treatment : A study involving human breast cancer cell lines demonstrated that this compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutics when used in combination therapy .
Eigenschaften
IUPAC Name |
2-sulfanylidene-1,3-dihydrobenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKFHPCWCOXSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















